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Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the
subject of extensive toxicological evaluation. In vivo studies in rodent models have
demonstrated a range of adverse health effects, including carcinogenicity, reproductive and
developmental toxicity, and organ-specific damage, particularly to the liver and testes.
Mechanistic studies have implicated oxidative stress and the activation of specific signaling
pathways as key events in DBA-induced toxicity. This technical guide provides a
comprehensive overview of the in vivo toxicological profile of DBA, with a focus on quantitative
data, detailed experimental methodologies, and the elucidation of molecular mechanisms.

Introduction

Dibromoacetic acid is formed during water disinfection processes, such as chlorination, when
disinfectants react with natural organic matter in the presence of bromide ions[1][2]. Its
widespread presence in drinking water has raised concerns about potential human health risks,
prompting extensive toxicological investigation[1][3][4]. This document synthesizes the current
state of knowledge on the in vivo effects of DBA, providing a critical resource for researchers
and professionals in toxicology and drug development.

Toxicokinetics
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Following oral administration in F344 rats, dibromoacetic acid is rapidly absorbed from the
gastrointestinal tract, with maximum blood concentrations reached within one hour. The oral
bioavailability in male F344/N rats is approximately 30%, with significant first-pass metabolism
in the liver. DBA can cross the placenta and has been detected in fetal plasma, placental
tissue, and amniotic fluid. The primary route of metabolism is through a glutathione S-
transferase-zeta (GST-zeta) catalyzed process in the liver, yielding glyoxylate. Glyoxylate is
further metabolized to glycolate, oxalate, glycine, and carbon dioxide.

Acute, Subchronic, and Chronic Toxicity
Acute Toxicity

The oral median lethal dose (LD50) of dibromoacetic acid in rats is reported to be 1737 mg/kg
body weight. Clinical signs of acute toxicity include excessive drinking, hypomobility, labored
breathing, diarrhea, and ataxia.

Subchronic and Chronic Toxicity

Repeated exposure to DBA in drinking water induces a range of toxic effects in both rats and
mice. Key findings from subchronic and chronic studies are summarized in the tables below.

Table 1: Summary of Subchronic Toxicity Studies of Dibromoacetic Acid in Rodents
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Dose
) Levels
Species/Str . ) Key
) Route Duration (mglL in T Reference
ain o Findings
drinking
water)
No adverse
effects on
survival or
. 0, 125, 250, )
Drinking body weight.
F344/N Rats 2 weeks 500, 1,000, )
Water Average daily
2,000
doses ranged
from 17 to
270 mg/kg.
No adverse
effects on
survival or
o 0, 125, 250, ]
) Drinking body weight.
B6C3F1 Mice 2 weeks 500, 1,000, )
Water Average daily
2,000
doses ranged
from 22 to
370 mg/kg.
Increased
liver weights;
hepatocellula
r cytoplasmic
vacuolization.
Delayed
o 0, 125, 250, o
Drinking spermiation
F344/N Rats 3 months 500, 1,000, ]
Water and atypical
2,000 _
residual
bodies in
males;
atrophy of
germinal
epithelium.
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B6C3F1 Mice

Drinking
Water

3 months

0, 125, 250,
500, 1,000,
2,000

Increased
severity of
hepatocellula
r cytoplasmic
vacuolization.
Delayed
spermiation
and atypical
residual
bodies in

males.

BALB/c Mice

Oral Gavage

28 days

0, 1.25,5, 20
mg/kg/day

Hepatotoxicit
y: histological
changes,
increased
serum ALT
and AST,
hepatic
glycogen
accumulation.

Sprague-
Dawley Rats

(weanling)

Intragastric

4 weeks

0, 20, 50, 125
mg/kg

Neurotoxicity:
varying
degrees of
changes in
Morris water

maze test.

Table 2: Summary of Chronic Toxicity and Carcinogenicity Studies of Dibromoacetic Acid in

Rodents
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Species/Str .
. Route Duration
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Dose
Levels
(mg/L in
drinking
water)

Key
L Reference
Findings

Drinking
F344/N Rats 2 years
Water

0, 50, 500,
1,000

Increased
incidence of
mononuclear
cell leukemia.
Increased
incidence of
abdominal
cavity
mesotheliom

as.

) Drinking
B6C3F1 Mice 2 years
Water

0, 50, 500,

1,000

Clear
evidence of
carcinogenic
activity.
Increased
incidences of
hepatocellula
r neoplasms
(adenoma or
carcinoma)
and
hepatoblasto
ma (males).
Increased
incidences of
lung
neoplasms
(alveolar/bron
chiolar
adenoma or

carcinoma).
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Carcinogenicity

Dibromoacetic acid is classified as a carcinogen in rodents. Two-year drinking water studies
conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic
activity in mice and some evidence in rats. In male and female B6C3F1 mice, DBA exposure
led to a significant increase in the incidence of hepatocellular adenoma and carcinoma, with
hepatoblastomas also observed in males. The increase in hepatocellular neoplasms was
significant even at the lowest dose of 50 mg/L. In male mice, an increase in lung neoplasms
was also considered exposure-related. In F344/N rats, there was an increased incidence of
mononuclear cell leukemia, which may have been related to DBA exposure, and an increased
incidence of mesothelioma in the abdominal cavity.

Genotoxicity

Dibromoacetic acid has demonstrated genotoxic potential in several in vivo and in vitro
assays. It was mutagenic in Salmonella typhimurium strain TA100, both with and without
metabolic activation. In vivo, DBA induced chromosomal damage in the mouse bone-marrow
micronucleus assay. Mechanistically, DBA has been shown to cause DNA damage secondary
to oxidative stress, as indicated by increased levels of 8-hydroxydeoxyguanosine (8-OHdG)
adducts in the liver of mice. It also induced DNA strand breaks in human lymphoblast cell lines
and DNA damage in Chinese hamster ovary cells.

Reproductive and Developmental Toxicity

DBA is a reproductive and developmental toxicant, with the male reproductive system being a
primary target.

Table 3: Summary of Reproductive and Developmental Toxicity of Dibromoacetic Acid in
Rodents
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Species/Str
. Route
ain

Dose
Levels

Key
T Reference
Findings

Male Rats Gavage

Up to 79 days

0,2, 10,50
mg/kg/day

Delayed or
altered
spermiation
at 210
mg/kg/day.
NOAEL for
reproductive
effects was 2

mg/kg/day.

Crl:CD Rats Drinking
Water

2 generations

0, 50, 250,
650 ppm

Reduced
water and
feed
consumption,
body weight
gain, and pup
body weights
at 2250 ppm.
Altered
sperm
production
and
epididymal
changes in
males at
=250 ppm.
Unilateral
epididymal
malformation
s in F1 males
at 650 ppm.
NOAEL for
reproductive/
development

al toxicity was
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at least 50
ppm.

F344 Rats
(pregnant)

Gavage

Gestation
Days 6-10

100 or 140
mg/kg (0.46
or 0.64
mmol/kg)

Significantly
increased
incidences of
eye
malformation
s
(microphthal
mia or

anophthalmia

).

Mechanistic Insights: Oxidative Stress and
Signaling Pathways

Oxidative Stress

A significant body of evidence points to oxidative stress as a key mechanism in DBA-induced

toxicity. In vivo studies in mice have demonstrated that DBA administration leads to:

Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver.

Elevated levels of advanced oxidative protein products (AOPPS) in the serum.

Decreased levels of glutathione (GSH) in the liver.

Increased formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA,

indicating oxidative DNA damage.

Signaling Pathways

DBA has been shown to induce hepatotoxicity in mice through the activation of the Toll-like

receptor 4 (TLR4) signaling pathway. This activation leads to a downstream inflammatory

cascade.
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DBA-induced activation of the TLR4 signaling pathway.

DBA exposure has also been linked to the activation of the mitogen-activated protein kinase
(MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are
involved in cellular responses to stress. In vitro studies have further shown that DBA can
induce apoptosis in T-cells through the activation of MAPK signaling cascades.
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Activation of MAPK signaling pathways by DBA.

Experimental Protocols
Two-Year Bioassay in Rats and Mice (NTP, 2007)

o Test Substance: Dibromoacetic acid (>99% pure).
¢ Animal Model: Male and female F344/N rats and B6C3F1 mice.
e Administration: Drinking water, ad libitum.

e Dose Levels: 0, 50, 500, and 1,000 mg/L.
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Duration: 104-105 weeks.

Observations: Survival, body weights, water consumption, clinical signs, and complete
histopathological examination of a comprehensive list of tissues from all animals.

Statistical Analysis: Survival data were analyzed using life table methods. The incidences of
neoplasms and nonneoplastic lesions were analyzed using the poly-k test.

Hepatotoxicity Study in Mice (Gong et al., 2019)

Test Substance: Dibromoacetic acid (purity 99%).

Animal Model: Male BALB/c mice.

Administration: Oral gavage.

Dose Levels: 0, 1.25, 5, and 20 mg/kg body weight.

Duration: 28 days.

Endpoints:

o Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate
aminotransferase (AST), liver histopathology (H&E staining), and hepatic glycogen
content.

o Oxidative Stress: Malondialdehyde (MDA), reactive oxygen species (ROS), and
glutathione (GSH) levels in the liver; advanced oxidative protein products (AOPPs) in

serum.

o Inflammation and Signaling: Hepatic mRNA levels of TNF-q, IL-6, IL-1[3, and NF-kB;
protein levels of TLR4, MyD88, TRAF6, IkB-a, NF-kB p65, and phosphorylation of p38
MAPK and JNK.

Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test.
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Two-Generation Reproductive Toxicity Study in Rats
(Christian et al., 2001)

» Test Substance: Dibromoacetic acid.

e Animal Model: Crl:CD(SD)IGS BR rats (30/sex/group).

o Administration: Drinking water.

e Dose Levels: 0, 50, 250, and 650 ppm.

o Study Design: Two-generation study with P and F1 generations.

o Endpoints: Viability, clinical signs, water and feed consumption, body and organ weights,
histopathology, and a full range of reproductive parameters including mating, fertility,
gestation duration, litter size, and pup viability. Sperm parameters and sexual maturation
were also assessed.

 Statistical Analysis: Data were analyzed for homogeneity of variance and then by parametric
or non-parametric ANOVA as appropriate.

Conclusion

The in vivo toxicological profile of dibromoacetic acid is characterized by multi-organ toxicity,
with the liver, testes, and hematopoietic system being prominent targets. DBA is a rodent
carcinogen and a reproductive and developmental toxicant. The underlying mechanisms of
toxicity are closely linked to the induction of oxidative stress and the subsequent activation of
inflammatory and stress-response signaling pathways, including the TLR4 and MAPK
pathways. The comprehensive data presented in this guide underscore the importance of
continued monitoring and regulation of DBA levels in drinking water to mitigate potential human
health risks. This information serves as a critical foundation for further mechanistic research
and for the risk assessment of disinfection byproducts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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